molecular formula C13H10N2O4 B011486 4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid CAS No. 105356-71-6

4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid

Cat. No.: B011486
CAS No.: 105356-71-6
M. Wt: 258.23 g/mol
InChI Key: OVOSHZKYVCDNHX-UHFFFAOYSA-N
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Description

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid, also known as 4-IMB, is a synthetic acid that has been used in a variety of research studies for its potential biochemical and physiological effects. It is an imidazole derivative that has been studied for its ability to modulate the activity of enzymes and receptors, and its potential to serve as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Chemistry and Synthesis

4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid and related compounds serve as foundational building blocks in the synthesis of heterocyclic compounds, demonstrating their utility in the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from diverse precursors, highlighting their significance in heterocyclic compound synthesis and dye production (Gomaa & Ali, 2020).

Antioxidant Activity

Antioxidant activity is a crucial area of research for compounds like this compound. Studies have outlined various methods for determining antioxidant capacity, emphasizing the importance of these assays in evaluating the potential health benefits of compounds through their ability to neutralize oxidative stress and free radicals. This aspect of research is pivotal in understanding the compound's applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Remediation

The sorption characteristics of similar phenolic compounds to soil and minerals highlight their environmental significance, particularly in the remediation of pollutants. By understanding the interactions of these compounds with environmental matrices, researchers can enhance methods for removing or neutralizing harmful substances in natural settings, thereby mitigating pollution and promoting environmental health (Werner, Garratt, & Pigott, 2012).

Biological Activities

The pharmacological exploration of compounds structurally related to this compound has uncovered a range of biological activities, including neuroprotective, anti-inflammatory, and antitumor properties. These findings underscore the potential of such compounds in developing new therapeutic agents for treating diseases like Alzheimer's, cancer, and inflammatory conditions (Abdurakhmanova et al., 2018).

Properties

IUPAC Name

4-(4-imidazol-1-ylphenyl)-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11(7-12(17)13(18)19)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOSHZKYVCDNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377998
Record name 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105356-71-6
Record name 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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